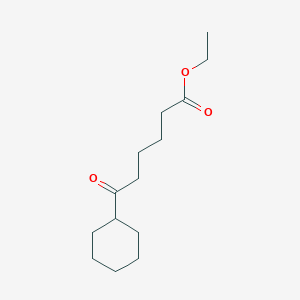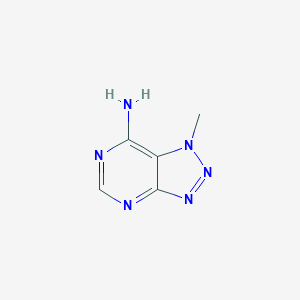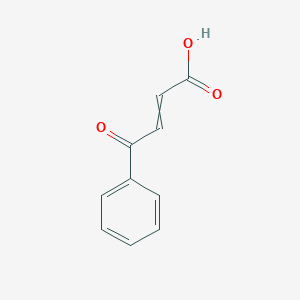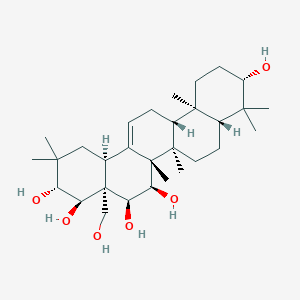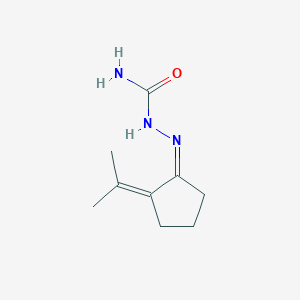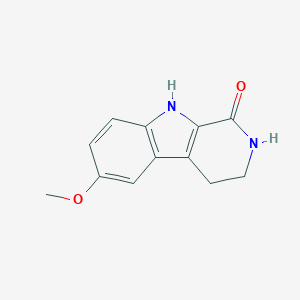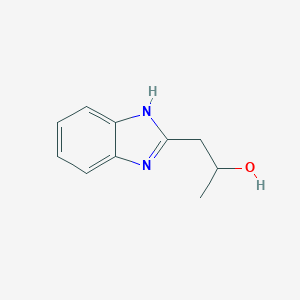
1-(1H-benzimidazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)propan-2-ol, also known as BIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIP is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to modulate the immune response, by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-benzimidazol-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high yields and good purity. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to the use of 1-(1H-benzimidazol-2-yl)propan-2-ol in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(1H-benzimidazol-2-yl)propan-2-ol. One area of research could focus on the development of more efficient synthesis methods for 1-(1H-benzimidazol-2-yl)propan-2-ol, which could improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, more studies could be conducted to investigate the potential applications of 1-(1H-benzimidazol-2-yl)propan-2-ol in other areas of research, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 1-(1H-benzimidazol-2-yl)propan-2-ol can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloro-1-propanol in the presence of a base. This method has been shown to produce high yields of 1-(1H-benzimidazol-2-yl)propan-2-ol with good purity. Other methods of synthesis include the reaction of 2-aminobenzimidazole with 2-bromo-1-propanol or the reaction of 2-chloro-1-propanol with 1H-benzimidazole in the presence of a base.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-yl)propan-2-ol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. It has also been shown to have antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have antiviral activity against a variety of viruses, including HIV-1 and HCV.
Propriétés
Numéro CAS |
19275-89-9 |
|---|---|
Nom du produit |
1-(1H-benzimidazol-2-yl)propan-2-ol |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |
Clé InChI |
SZRHHTDXMBPFEU-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
SMILES canonique |
CC(CC1=NC2=CC=CC=C2N1)O |
Synonymes |
1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



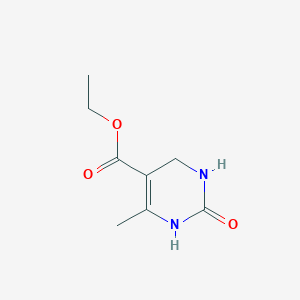
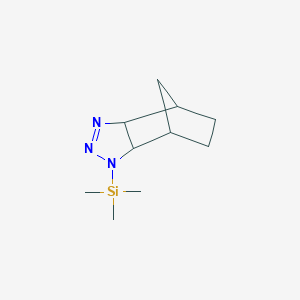
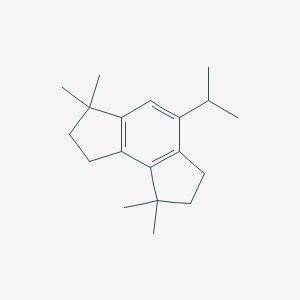
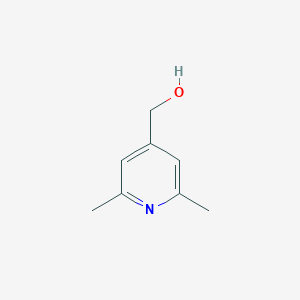
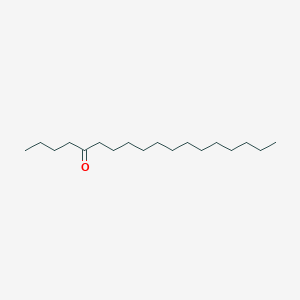
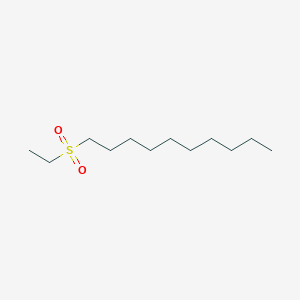

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
